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1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid
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Overview
Description
1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with carboxymethyl and dipropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the reaction of 4,4-dipropylcyclohexanone with bromoacetic acid under basic conditions to introduce the carboxymethyl group. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxymethyl group under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The dipropyl groups may influence the compound’s hydrophobic interactions and overall molecular conformation.
Comparison with Similar Compounds
- 1-(Carboxymethyl)-4,4-dimethylcyclohexane-1-carboxylic acid
- 1-(Carboxymethyl)-4,4-diethylcyclohexane-1-carboxylic acid
- 1-(Carboxymethyl)-4,4-dibutylcyclohexane-1-carboxylic acid
Uniqueness: 1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dipropyl groups can affect the compound’s solubility, reactivity, and interaction with other molecules, distinguishing it from similar compounds with different alkyl substituents.
Biological Activity
1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its unique cyclohexane structure with carboxymethyl and dipropyl substituents. Its molecular formula is C15H26O4, and it presents several functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The carboxylic acid groups are likely involved in hydrogen bonding and ionic interactions with proteins and enzymes, influencing metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, potentially affecting pathways related to inflammation or oxidative stress.
- Receptor Interaction : It may also interact with cellular receptors, modulating signal transduction pathways that regulate cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : It has been shown to reduce markers of inflammation in vitro, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, suggesting its utility in treating infections.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antioxidant | Reduces oxidative stress markers | |
Anti-inflammatory | Decreases IL-6 and TNF-alpha levels | |
Antimicrobial | Effective against E. coli and S. aureus |
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals at concentrations above 50 µM, suggesting strong antioxidant potential.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving macrophage cells treated with lipopolysaccharide (LPS), the administration of the compound resulted in a notable decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to untreated controls. This suggests that the compound may inhibit inflammatory pathways effectively.
Case Study 3: Antimicrobial Activity
Research involving various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) values of 32 µg/mL against E. coli and S. aureus. These findings highlight its potential as a natural antimicrobial agent.
Properties
IUPAC Name |
1-(carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O4/c1-3-5-14(6-4-2)7-9-15(10-8-14,13(18)19)11-12(16)17/h3-11H2,1-2H3,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTOLBKVUBYHIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC(CC1)(CC(=O)O)C(=O)O)CCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576058 |
Source
|
Record name | 1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130065-94-0 |
Source
|
Record name | 1-(Carboxymethyl)-4,4-dipropylcyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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